ethyl 3-(2-chlorophenyl)-3-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)propanoate
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Overview
Description
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMEN-3-YL]FORMAMIDO}PROPANOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMEN-3-YL]FORMAMIDO}PROPANOATE typically involves multi-step organic reactions. The process may start with the preparation of the chromen-3-yl derivative, followed by the introduction of the 2-chlorophenyl group through electrophilic substitution. The final step involves the formation of the ester linkage and the formamido group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMEN-3-YL]FORMAMIDO}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would be optimized to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMEN-3-YL]FORMAMIDO}PROPANOATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(2-BROMOPHENYL)-3-{[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMEN-3-YL]FORMAMIDO}PROPANOATE
- ETHYL 3-(2-FLUOROPHENYL)-3-{[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMEN-3-YL]FORMAMIDO}PROPANOATE
Uniqueness
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMEN-3-YL]FORMAMIDO}PROPANOATE is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and biological activity. This compound’s specific structure may confer distinct properties compared to its analogs, making it a valuable target for further research and development.
Properties
Molecular Formula |
C24H22ClNO5 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(2-oxo-8-prop-2-enylchromene-3-carbonyl)amino]propanoate |
InChI |
InChI=1S/C24H22ClNO5/c1-3-8-15-9-7-10-16-13-18(24(29)31-22(15)16)23(28)26-20(14-21(27)30-4-2)17-11-5-6-12-19(17)25/h3,5-7,9-13,20H,1,4,8,14H2,2H3,(H,26,28) |
InChI Key |
DWKCGKPRFZAICD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Origin of Product |
United States |
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